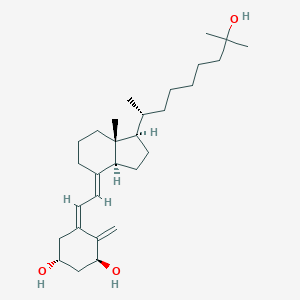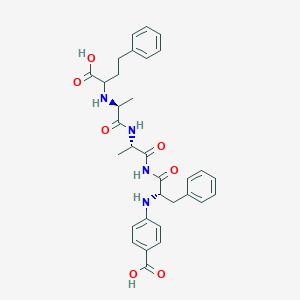
2-Aminooxetanocin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminooxetanocin A is a natural product that is isolated from the soil bacterium Streptomyces clavuligerus. It is a potent inhibitor of bacterial cell wall synthesis and has been extensively studied for its potential use as an antibiotic.
Wirkmechanismus
2-Aminooxetanocin A inhibits bacterial cell wall synthesis by targeting the enzyme UDP-N-acetylmuramyl-pentapeptide synthetase, which is essential for the formation of the bacterial cell wall. By inhibiting this enzyme, 2-Aminooxetanocin A prevents the formation of the bacterial cell wall, leading to bacterial death.
Biochemical and Physiological Effects:
2-Aminooxetanocin A has been shown to have significant biochemical and physiological effects on bacteria. It inhibits bacterial growth and division, leading to bacterial death. It has also been shown to have antiviral and antitumor properties, although the exact mechanisms of these effects are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Aminooxetanocin A in lab experiments is its potent antibacterial activity against a wide range of bacteria, including multidrug-resistant strains. However, the synthesis of 2-Aminooxetanocin A is challenging, and only a few research groups have successfully synthesized it. Additionally, the exact mechanisms of its antiviral and antitumor effects are not yet fully understood, and further research is needed in these areas.
Zukünftige Richtungen
There are several future directions for research on 2-Aminooxetanocin A. One area of research could be the development of more efficient synthesis methods for 2-Aminooxetanocin A. Another area of research could be the investigation of its antiviral and antitumor properties, with the aim of developing new therapies for viral infections and cancer. Additionally, further research could be conducted to better understand the mechanisms of action of 2-Aminooxetanocin A, which could lead to the development of more potent and selective antibacterial agents.
Synthesemethoden
The synthesis of 2-Aminooxetanocin A is a complex multi-step process that involves the use of several reagents and catalysts. The first step involves the preparation of the oxetanocin intermediate, which is then converted to the 2-Aminooxetanocin A through a series of reactions. The synthesis of 2-Aminooxetanocin A is challenging, and only a few research groups have successfully synthesized it.
Wissenschaftliche Forschungsanwendungen
2-Aminooxetanocin A has been extensively studied for its potential use as an antibiotic. It is a potent inhibitor of bacterial cell wall synthesis and has shown activity against a wide range of bacteria, including multidrug-resistant strains. In addition to its antibacterial activity, 2-Aminooxetanocin A has also been investigated for its antiviral and antitumor properties.
Eigenschaften
CAS-Nummer |
113296-23-4 |
|---|---|
Produktname |
2-Aminooxetanocin A |
Molekularformel |
C10H14N6O3 |
Molekulargewicht |
266.26 g/mol |
IUPAC-Name |
[(2R,3R,4S)-2-(2,6-diaminopurin-9-yl)-4-(hydroxymethyl)oxetan-3-yl]methanol |
InChI |
InChI=1S/C10H14N6O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-4(1-17)5(2-18)19-9/h3-5,9,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5-,9-/m1/s1 |
InChI-Schlüssel |
LHGZHHAMKUXUME-UDJQAZALSA-N |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@H](O3)CO)CO)N)N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(O3)CO)CO)N)N |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(O3)CO)CO)N)N |
Andere CAS-Nummern |
132077-74-8 |
Synonyme |
2-amino-OXT-A 2-aminooxetanocin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




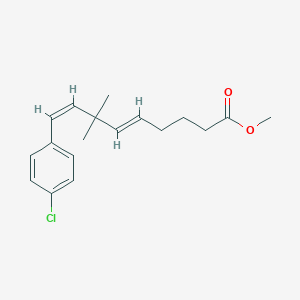
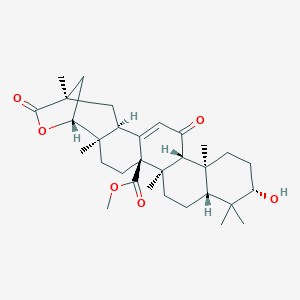
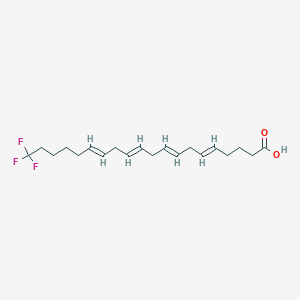

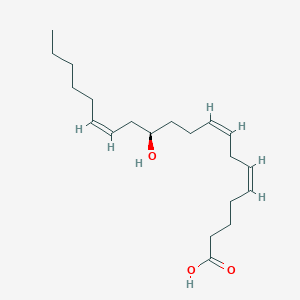
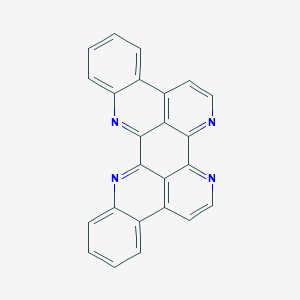
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)
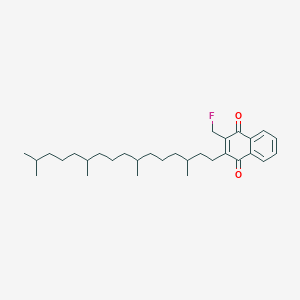


![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)
